molecular formula C14H9BrClF3O2 B8316797 (5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol

(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol

Cat. No. B8316797
M. Wt: 381.57 g/mol
InChI Key: RTIMCJWREDZAPM-UHFFFAOYSA-N
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Patent
US08609622B2

Procedure details

(5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone 6f (4.35 g, 11.5 mmol) was dissolved in 40 mL of mixed solution (THF and MeOH, v:v=1:1) and cooled to 0° C., followed by addition of sodium borohydride (0.87 g, 23.0 mmol) in batch. The reaction mixture was stirred for 30 minutes at 0° C. Thereafter, the reaction mixture was concentrated under reduced pressure after 10 mL acetone were added. The reaction mixture was partitioned after 100 mL ethyl acetate and 50 mL water were added and the organic extract was washed with saturated sodium chloride solution (50 mL×2), combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol 6g (4.4 g, pale yellow grease), which was used directly in the next step without purification. 1H NMR (400 MHz, CDCl3): δ 7.80 (d, 1H), 7.43-7.40 (m, 2H), 7.36 (dd, 1H), 7.20 (t, 3H), 6.16 (s, 1H).
Quantity
4.35 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([O:16][C:17]([F:20])([F:19])[F:18])=[CH:12][CH:11]=2)=[O:9])[CH:7]=1.[BH4-].[Na+]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:21])=[C:6]([CH:8]([C:10]2[CH:11]=[CH:12][C:13]([O:16][C:17]([F:18])([F:19])[F:20])=[CH:14][CH:15]=2)[OH:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OC(F)(F)F)Cl
Name
mixed solution
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.87 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the reaction mixture was concentrated under reduced pressure after 10 mL acetone
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned after 100 mL ethyl acetate and 50 mL water
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride solution (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C1=CC=C(C=C1)OC(F)(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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